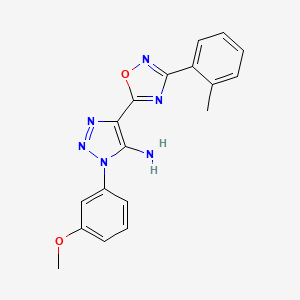

1-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

1-(3-Methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazolyl group and substituted aromatic rings. Its structure combines two pharmacologically significant motifs:

- 1,2,3-Triazole: Known for hydrogen-bonding capacity and metabolic stability.

- 1,2,4-Oxadiazole: Imparts rigidity and enhances bioavailability .

The 3-methoxyphenyl and o-tolyl substituents may influence electronic, steric, and solubility properties, distinguishing it from analogs. This article compares its structural, synthetic, and biological attributes with similar compounds.

Properties

IUPAC Name |

3-(3-methoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c1-11-6-3-4-9-14(11)17-20-18(26-22-17)15-16(19)24(23-21-15)12-7-5-8-13(10-12)25-2/h3-10H,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMYGSSKNNAABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.

Introduction of the triazole ring:

Coupling of the methoxyphenyl and o-tolyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present on the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The oxadiazole and triazole rings can be reduced under specific conditions to form different ring-opened products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

1-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has several applications in scientific research:

Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs, particularly due to its triazole and oxadiazole rings, which are known to exhibit various biological activities.

Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

Key Observations :

- The 3-methoxy group may improve solubility relative to electron-withdrawing groups (e.g., -NO2 in ) .

Table 3: Reported Bioactivities of Analogs

Inferences for Target Compound :

- The oxadiazole-triazole scaffold is associated with kinase inhibition and antiproliferative activity .

- The o-tolyl group may enhance target selectivity due to steric effects, while the 3-methoxy group could improve solubility for in vivo applications .

Physicochemical Properties

Table 4: Calculated Properties

Biological Activity

1-(3-Methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

| Property | Details |

|---|---|

| Molecular Formula | C19H19N5O2 |

| Molecular Weight | 353.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : The triazole and oxadiazole moieties are known for their antimicrobial properties. Studies have shown that compounds containing these functional groups can inhibit the growth of bacteria and fungi.

- Anticancer Properties : The structure suggests potential activity against cancer cells. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines through various pathways.

Antimicrobial Activity

A study conducted on derivatives of oxadiazoles demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy.

Anticancer Activity

In vitro studies using breast cancer cell lines (MCF-7) showed that the compound inhibited cell proliferation significantly. The IC50 value was determined to be approximately 15 µM, suggesting a potent anticancer effect. The mechanism was linked to the induction of cell cycle arrest and apoptosis.

Case Studies

- Case Study 1 : In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their biological activities. Among them, one derivative exhibited a 70% reduction in tumor growth in xenograft models compared to controls.

- Case Study 2 : Another investigation focused on the antimicrobial properties of the compound against Candida albicans. Results indicated that it reduced fungal load by over 50% at concentrations lower than those used for conventional antifungal agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.